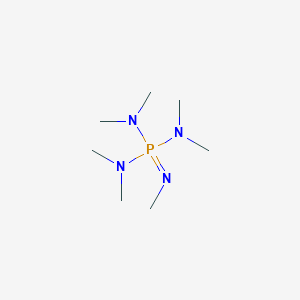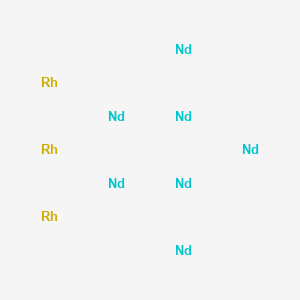
2-Amino-6-ethyl-1,3-benzothiazol-4-yl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiocyanic acid, 2-amino-6-ethyl-4-benzothiazolyl ester is a chemical compound with the molecular formula C10H10N2S2. It is a derivative of thiocyanic acid and benzothiazole, characterized by the presence of an amino group and an ethyl group on the benzothiazole ring. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 2-amino-6-ethyl-4-benzothiazolyl ester typically involves the reaction of 2-amino-6-ethylbenzothiazole with thiocyanic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include potassium thiocyanate and various oxidizing agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach involves the same synthetic routes as those used in laboratory settings, scaled up to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Thiocyanic acid, 2-amino-6-ethyl-4-benzothiazolyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and ethyl groups on the benzothiazole ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives .
Applications De Recherche Scientifique
Thiocyanic acid, 2-amino-6-ethyl-4-benzothiazolyl ester has several scientific research applications, including:
Heterocyclic Compound Synthesis: It is used to synthesize thiourea derivatives and various fused ring systems.
Neuroprotective Agent Synthesis: Derivatives of this compound have been evaluated for their neuroprotective properties.
Corrosion Inhibition: Benzothiazole derivatives, including this compound, have been studied for their corrosion inhibiting effects against steel in acidic solutions.
Mécanisme D'action
The mechanism by which thiocyanic acid, 2-amino-6-ethyl-4-benzothiazolyl ester exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also form complexes with metal ions, which can influence its reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiocyanic acid, 2-amino-6-benzothiazolyl ester: Similar in structure but lacks the ethyl group.
Thiocyanic acid, 2-amino-6-methyl-4-benzothiazolyl ester: Similar but has a methyl group instead of an ethyl group.
Uniqueness
Thiocyanic acid, 2-amino-6-ethyl-4-benzothiazolyl ester is unique due to the presence of both an amino group and an ethyl group on the benzothiazole ring
Propriétés
Numéro CAS |
37069-20-8 |
|---|---|
Formule moléculaire |
C10H9N3S2 |
Poids moléculaire |
235.3 g/mol |
Nom IUPAC |
(2-amino-6-ethyl-1,3-benzothiazol-4-yl) thiocyanate |
InChI |
InChI=1S/C10H9N3S2/c1-2-6-3-7(14-5-11)9-8(4-6)15-10(12)13-9/h3-4H,2H2,1H3,(H2,12,13) |
Clé InChI |
WAIKDGNQZPPWET-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C(=C1)SC#N)N=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




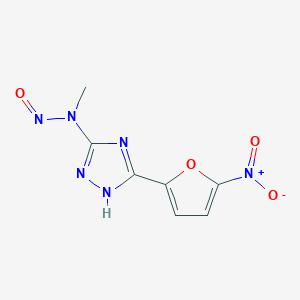

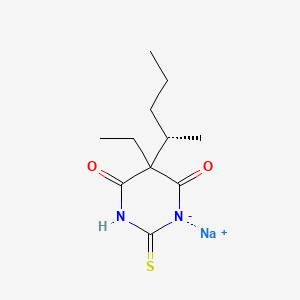
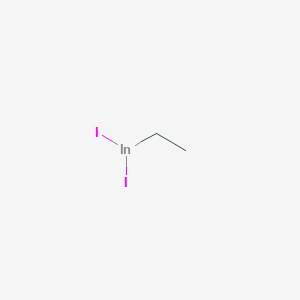
![Benzenamine, N,N-dimethyl-4-[4-(4-nitrophenyl)-1,3-butadienyl]-](/img/structure/B14672397.png)



